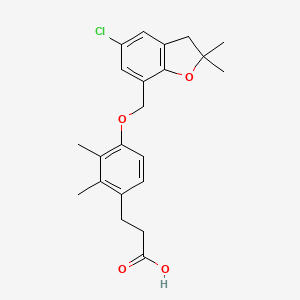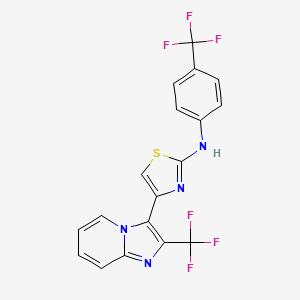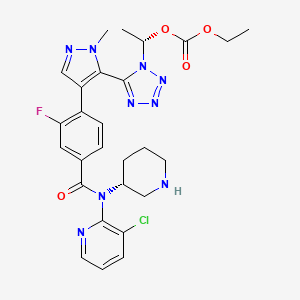
Methyltetrazine-PEG4-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG4-Azide is a PEG derivative containing an azide group and a methyltetrazine moiety . The azide group enables Click Chemistry in organic solvents or aqueous media . The hydrophilic PEG spacer increases water-solubility and provides a long and flexible connection .
Synthesis Analysis
This compound is a heterobifunctional linker functionalized with a methyltetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions and an azide for click chemistry . The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage .Molecular Structure Analysis
The molecular formula of this compound is C17H23N7O4 . Its molecular weight is 389.41 .Chemical Reactions Analysis
This compound is a heterobifunctional reagent that enables simple and efficient conversion of alkyne- or cycloalkyne-modified peptides into tetrazine-tagged peptides for subsequent ligation to TCO-labeled biopolymers .Physical And Chemical Properties Analysis
This compound is a solid substance . . It is soluble in DMSO, DMF, DCM, and MeOH .Aplicaciones Científicas De Investigación
Conjugation Chemistry and Drug Delivery : Methyltetrazine-PEG4-Azide plays a significant role in conjugation chemistry, particularly in the creation of drug delivery systems. Its incorporation into nanoparticle-forming polymeric systems enhances targeted drug delivery capabilities (Semple et al., 2016).
Antibody Modification : It has been used in the site-specific modification of antibodies. This modification enhances the properties of antibody-based bioconjugates, a key advancement in biotechnology and pharmaceutical research (Walker et al., 2019).
Hydrodynamic Studies for Biomedical Applications : Studies on the hydrodynamic properties of poly(2-oxazoline)s (POx) and poly(ethylene glycol)s (PEG) like this compound reveal their potential as alternatives to PEG in biomedical applications (Grube et al., 2018).
Magnetic Nanoparticle Functionalization : this compound has been used in the functionalization of Fe3O4 magnetic nanoparticles for biomedical applications, demonstrating its utility in creating complex nanostructures (Tudisco et al., 2013).
Stem Cell Culture and Differentiation : It contributes to the development of synthetic, dynamically tunable hydrogels for human induced pluripotent stem cells (hiPSCs) culture and differentiation, a critical area in regenerative medicine (Arkenberg et al., 2020).
Enzymatic Oxidation Research : Research on the enzymatic oxidation of polyethylene glycols like this compound by alcohol dehydrogenase provides insights into the metabolism and potential toxicity of these compounds (Herold et al., 1989).
Cartilage Tissue Engineering : this compound has been explored in the creation of in situ cross-linkable hydrogels using copper-free click chemistry, showing potential for use in cartilage tissue engineering (Han et al., 2018).
Modification of Cell Membranes : It has been used in the efficient modification of cell membranes with ligands and biologics, an important technique in cell-based therapeutics (Gaikwad et al., 2019).
Mecanismo De Acción
Target of Action
Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that primarily targets alkyne- or cycloalkyne-modified peptides . These peptides are the primary targets due to their ability to undergo a conversion into tetrazine-tagged peptides .
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . The azide group in the this compound can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties . This reaction enables the efficient conversion of alkyne-modified peptides into tetrazine-tagged peptides .
Biochemical Pathways
The compound plays a significant role in the field of bioorthogonal chemistry, particularly in activity-based protein profiling . It allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its hydrophilic PEG linker, which increases the water solubility of the compound in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The result of the compound’s action is the creation of tetrazine-tagged peptides from alkyne- or cycloalkyne-modified peptides . This conversion allows for subsequent ligation to TCO-labeled biopolymers . The tetrazine-tagged peptides can then be visualized, which is particularly useful in the study of enzyme activities within complex biological systems .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper catalysts and reducing agents . This makes it biocompatible and suitable for use in various environments .
Safety and Hazards
Direcciones Futuras
Methyltetrazine-PEG4-Azide has a wide range of applications. Its azide group can react with various biomolecules to form stable connections, thereby achieving modification of the target molecule . This modification can not only change the physical and chemical properties of the molecule, but also further regulate its behavior and distribution in the body . In addition to being used as a linker, this compound can also be used as a fluorescent marker .
Análisis Bioquímico
Biochemical Properties
Methyltetrazine-PEG4-Azide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in activity-based protein profiling (ABPP), a method that allows the identification and visualization of enzyme activities within complex biological systems . In this context, this compound acts as a bioorthogonal handle for imaging enzyme activities in situ .
Cellular Effects
This compound influences cell function by enabling the visualization of enzyme activities, such as those of proteases, in cell lysates and live cells . This allows researchers to distinguish between active and inactive enzyme species
Molecular Mechanism
The mechanism of action of this compound involves its reaction with the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . This process is facilitated by the compound’s electrophilic warhead . The tetrazine moiety allows visualization of the captured enzyme activity by means of inverse electron demand Diels Alder ligation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active investigation. Current research suggests that the compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .
Transport and Distribution
Its hydrophilic polyethylene glycol (PEG) spacer arm provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .
Propiedades
IUPAC Name |
3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJFUODPROPZLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)
![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
